2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is an organic compound classified under thiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen in their ring structure. This specific compound is recognized for its potential biological activities and applications in medicinal chemistry. The compound's chemical formula is with a CAS number of 4871-26-5, and it is often utilized in various scientific research contexts.
The synthesis of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride typically involves several key steps:
The industrial production may employ continuous flow reactors to enhance yield and efficiency while ensuring that advanced purification techniques, such as chromatography, are utilized to achieve the desired purity levels.
The molecular structure of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride can be represented by the following details:
The compound features a thiazole ring substituted with a hydrazino group and a methoxyphenyl moiety, contributing to its unique chemical properties.
2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry for developing new compounds with potential therapeutic applications.
The mechanism of action for 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is primarily investigated concerning its biological activities:
The physical and chemical properties of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride are crucial for understanding its behavior in different environments:
These properties impact its application in various scientific fields, including pharmaceuticals and agrochemicals.
2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride has several scientific uses:
The systematic naming of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride follows IUPAC conventions and reflects its molecular architecture:
Its structural taxonomy classifies it as a monosubstituted thiazole with an aryl moiety and a nucleophilic hydrazine, conferring both planar and three-dimensional reactivity. Key identifiers include:
The hydrochloride salt enhances aqueous solubility and crystallinity, critical for formulation and bioavailability. The methoxyphenyl group contributes to lipophilicity (log P ~2.1), facilitating membrane permeation, while the hydrazino group enables chemodiversity via condensation, cyclization, or metal-coordination reactions [5] [10].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2-Hydrazinyl-4-(4-methoxyphenyl)thiazole hydrochloride |
CAS Registry Number | 4871-26-5 |
Molecular Formula | C₁₀H₁₂ClN₃OS |
Molecular Weight | 257.74 g/mol |
Canonical SMILES | COC1=CC=C(C2=CSC(NN)=N2)C=C1.Cl |
InChIKey | HXNYFTKKWHPUHE-UHFFFAOYSA-N |
The thiazole ring’s emergence as a privileged scaffold originates from its natural abundance in biomolecules (e.g., vitamin B1) and FDA-approved therapeutics. Penicillin (1940s), recognized as the first thiazole-containing antibiotic, validated the ring’s pharmacophoric utility against bacterial pathogens. Subsequent decades witnessed strategic derivatization, with riluzole (1995, for ALS) and dasatinib (2006, for leukemia) exemplifying thiazole’s versatility in central nervous system and oncology applications [4] [8].
2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride epitomizes the "hydrazinylthiazole" subclass, synthesized via Hantzsch-thiazole cyclization or cyclocondensation reactions (e.g., between α-haloketones and thiosemicarbazides). Its design incorporates three evolutionary principles:
Recent studies underscore its role as a molecular precursor for bioactive hybrids. For instance, Łączkowski et al. (2018) demonstrated that cyclopropylidene-hydrazinylthiazoles derived from analogous scaffolds exhibit sub-micromolar activity against Candida spp. (MIC = 0.015–7.81 µg/mL), outperforming nystatin [9].
Table 2: Evolution of Thiazole Scaffolds in Drug Discovery
Era | Representative Drug | Therapeutic Area | Structural Features |
---|---|---|---|
1940s | Penicillin G | Antibacterial | β-Lactam-thiazolidine fused ring |
1990s | Riluzole | Neuroprotective (ALS) | 2-Aminothiazole |
2000s | Dasatinib | Anticancer (CML) | 2-(Aminothiazole)-pyrimidine core |
2010s–Present | Hydrazinylthiazole derivatives | Antifungal/Anticancer | 2-Hydrazino-4-arylthiazole·HCl |
The compound’s therapeutic targeting is rationalized by its dual inhibitory potential against pathogenic and oncogenic mechanisms:
Antifungal Applications: The electron-rich thiazole ring disrupts fungal membrane biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The 4-methoxyphenyl moiety enhances penetration into Candida biofilms, while the hydrazino group chelates heme iron in CYP51’s active site. This is evidenced by derivatives showing 50-fold lower IC₅₀ values against Toxoplasma gondii than sulfadiazine [9]. Computational docking confirms stable binding to Candida secreted aspartic proteases (SAPs), critical virulence factors [9].
Anticancer Mechanisms: Hydrazinylthiazoles inhibit tyrosine kinases (e.g., Bcr-Abl) and pro-survival proteins (e.g., Bcl-xL). The compound’s planar thiazole ring intercalates DNA, inducing G₂/M arrest, while the hydrazino group quenches reactive oxygen species (ROS), mitigating chemoresistance. Analogues like WEHI-539 (a thiazole-containing Bcl-xL inhibitor) validate this scaffold’s utility in apoptosis induction [4].
Anticonvulsant Synergy: Fungal CNS infections often trigger seizures. Hydrazinylthiazoles exhibit dual antifungal-anticonvulsant activity by modulating GABAergic pathways without neurotoxicity (rotarod test-negative) [9].
Table 3: Molecular Targets and Rationale for Therapeutic Applications
Therapeutic Area | Molecular Target | Mechanistic Rationale | Experimental Evidence |
---|---|---|---|
Antifungal | Lanosterol 14α-demethylase (CYP51) | Heme iron chelation by hydrazino group; hydrophobic aryl binding | IC₅₀ 31–52× lower than sulfadiazine vs. T. gondii [9] |
Secreted aspartic proteases (SAPs) | Competitive inhibition via H-bonding with thiazole nitrogen | Docking scores <-8.5 kcal/mol [9] | |
Anticancer | Bcl-xL | Disruption of Bcl-xL/Bak interaction via hydrophobic cleft binding | Analogues show Kd = 0.5–5 nM [4] |
DNA topoisomerase II | Intercalation and stabilization of cleavage complex | DNA fragmentation in tumor cells [4] | |
Anticonvulsant | GABA_A receptor | Positive allosteric modulation | Seizure suppression in MES/PTZ models [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: